molecular formula C10H14O4 B100064 3-(4-Methoxyphenoxy)propane-1,2-diol CAS No. 17131-52-1

3-(4-Methoxyphenoxy)propane-1,2-diol

Cat. No.: B100064
CAS No.: 17131-52-1
M. Wt: 198.22 g/mol
InChI Key: UWZDUHTYIUMENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenoxy)propane-1,2-diol is an organic compound with the molecular formula C10H14O4. It is a derivative of propane-1,2-diol, where one of the hydroxyl groups is substituted with a 4-methoxyphenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenoxy)propane-1,2-diol typically involves the reaction of 4-methoxyphenol with glycidol. The reaction proceeds through the nucleophilic addition of the phenoxide ion to the epoxide ring of glycidol, followed by ring-opening to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis can be optimized using ultrasound-assisted methods. For example, 4-methoxyphenol and glycidol can be reacted in the presence of potassium hydroxide and epichlorohydrin under ultrasound irradiation. This method enhances the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenoxy)propane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bis(hydrogenperiodato)argentate(III) complex anion.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)propane-1,2-diol involves its interaction with specific molecular targets. For instance, as a muscle relaxant, it acts on the central nervous system to inhibit muscle contractions. The exact pathways and molecular targets are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenoxy)propane-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group in the para position enhances its solubility and reactivity compared to its ortho and meta counterparts .

Properties

IUPAC Name

3-(4-methoxyphenoxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-13-9-2-4-10(5-3-9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZDUHTYIUMENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290546
Record name 3-(4-Methoxyphenoxy)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17131-52-1
Record name 3-(4-Methoxyphenoxy)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17131-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Propanediol, 3-(p-methoxyphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017131521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17131-52-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Methoxyphenoxy)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methoxyphenoxy)propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.433
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTC7XJF9VR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenoxy)propane-1,2-diol
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenoxy)propane-1,2-diol
Reactant of Route 3
Reactant of Route 3
3-(4-Methoxyphenoxy)propane-1,2-diol
Reactant of Route 4
Reactant of Route 4
3-(4-Methoxyphenoxy)propane-1,2-diol
Reactant of Route 5
Reactant of Route 5
3-(4-Methoxyphenoxy)propane-1,2-diol
Reactant of Route 6
Reactant of Route 6
3-(4-Methoxyphenoxy)propane-1,2-diol
Customer
Q & A

Q1: What is the primary focus of the research paper in relation to 3-(4-Methoxyphenoxy)-1,2-propanediol?

A1: The research paper delves into the kinetics of the oxidation reaction involving 3-(4-Methoxyphenoxy)-1,2-propanediol and the bis(hydrogen periodato)argentate(III) complex anion. The study investigates the reaction mechanism, rate of reaction, and the influence of various factors like reactant concentrations, temperature, and ionic strength on the oxidation process []. This information is valuable for understanding the reactivity of 3-(4-Methoxyphenoxy)-1,2-propanediol in specific chemical environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.